molecular formula C11H8BF3O3 B11860716 1-(Trifluoromethoxy)naphthalene-6-boronic acid

1-(Trifluoromethoxy)naphthalene-6-boronic acid

Cat. No.: B11860716
M. Wt: 255.99 g/mol
InChI Key: WYCZZXPIQXDOTH-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-6-boronic acid (CAS 870822-74-5) is a high-value, multifunctional organic building block with a molecular formula of C 11 H 8 BF 3 O 3 and a molecular weight of 255.99 g/mol . Its structure integrates a naphthalene core, a boronic acid functional group, and a trifluoromethoxy substituent, making it a versatile compound for advanced chemical synthesis. The boronic acid group is pivotal in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in medicinal chemistry and materials science. This compound is expertly designed for researchers developing novel pharmaceutical intermediates, agrochemicals, and organic materials. The presence of the trifluoromethoxy group is of particular interest, as it can significantly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a key motif in modern drug discovery programs. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BF3O3

Molecular Weight

255.99 g/mol

IUPAC Name

[5-(trifluoromethoxy)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-3-1-2-7-6-8(12(16)17)4-5-9(7)10/h1-6,16-17H

InChI Key

WYCZZXPIQXDOTH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=CC=C2)OC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromo-1-(trifluoromethoxy)naphthalene

The precursor 6-bromo-1-(trifluoromethoxy)naphthalene is synthesized by electrophilic trifluoromethoxylation of 6-bromo-1-naphthol using trifluoromethyl triflate (CF₃SO₃CF₃) under basic conditions. Typical yields range from 60–75%, with purification via column chromatography.

Grignard Formation and Boron Ester Quenching

The brominated intermediate is converted to a Grignard reagent (Mg-6-bromo-1-(trifluoromethoxy)naphthalene) in anhydrous tetrahydrofuran (THF) at −70°C. Subsequent addition of triisopropyl borate (B(OiPr)₃) forms a boronate complex, which is hydrolyzed with dilute HCl to yield the boronic acid (Fig. 1).

Reaction Conditions:

  • Temperature: −70°C (Grignard formation), 0–25°C (quenching)

  • Solvent: THF

  • Yield: 50–65% after recrystallization

Key Challenges:

  • Moisture sensitivity requires strict anhydrous conditions.

  • Competing protodeboronation during hydrolysis reduces yield.

Miyaura Borylation of Halogenated Precursors

Miyaura borylation offers a palladium-catalyzed alternative for direct boronic acid installation. This method is advantageous for its functional group tolerance and scalability.

Substrate Preparation

6-Bromo-1-(trifluoromethoxy)naphthalene serves as the starting material, synthesized as described in Section 1.1.

Catalytic Borylation Protocol

A mixture of 6-bromo-1-(trifluoromethoxy)naphthalene, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane is heated at 80–100°C for 12–24 hours. Acidic workup (HCl) converts the pinacol boronate to the boronic acid (Fig. 2).

Optimized Parameters:

  • Catalyst loading: 2–5 mol% Pd

  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Yield: 70–85%

Advantages:

  • Avoids cryogenic temperatures.

  • Compatible with sensitive functional groups.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation enables regioselective boronation at the 6-position of the naphthalene ring.

Trifluoromethoxy Group as Directing Group

The trifluoromethoxy group (-OCF₃) acts as a weak directing group. Treatment of 1-(trifluoromethoxy)naphthalene with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the 6-position, which reacts with trimethyl borate (B(OMe)₃) to form the boronate. Hydrolysis with H₃O⁺ yields the target compound (Fig. 3).

Conditions:

  • Base: LDA (2.2 equiv)

  • Solvent: THF at −78°C

  • Yield: 55–60%

Limitations:

  • Competing lithiation at other positions reduces regioselectivity.

  • Requires stoichiometric strong bases.

Comparative Analysis of Synthetic Methods

Method Yield (%) Temperature Range Catalyst/Reagent Advantages Disadvantages
Grignard Reagent50–65−70°C to 25°CMg, B(OiPr)₃Simple setupMoisture-sensitive, low yields
Miyaura Borylation70–8580–100°CPd(dppf)Cl₂, B₂pin₂High efficiency, scalableRequires palladium catalysts
Directed Metalation55–60−78°C to 0°CLDA, B(OMe)₃RegioselectiveStrict低温 conditions, base-sensitive

Industrial-Scale Considerations

Patent CN111303192A highlights an industrial protocol using 2,2,6,6-tetramethyllithium piperidine as a stabilizing agent for large-scale boronate formation. Key steps include:

  • Lithiation : 2-Chloronaphthalene is treated with n-BuLi and 2,2,6,6-tetramethylpiperidine in THF at −80°C.

  • Borylation : Triisopropyl borate is added, followed by controlled warming to −45°C.

  • Workup : Acidification (pH 5–6) and recrystallization from dichloroethane yield 75–77% product.

Scale-Up Challenges:

  • Exothermic lithiation requires precise temperature control.

  • Solvent recovery (THF, dichloroethane) is critical for cost efficiency .

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-6-boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)naphthalene-6-boronic acid exerts its effects involves several key steps:

    Molecular Targets and Pathways: In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural analogs of 1-(Trifluoromethoxy)naphthalene-6-boronic acid:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-Methoxy-2-naphthaleneboronic acid Methoxy (-OCH₃) at C6 C₁₁H₁₁BO₃ 202.02 Electron-donating group; used in Suzuki couplings
1-Fluoronaphthalene Fluoro (-F) at C1 C₁₀H₇F 146.16 Halogenated analog; inert in cross-coupling
3-Thiophenylboronic acid Thiophene ring C₆H₄SBr 193.07* Heterocyclic boronic acid; bromine substituent
[1-(2-Hydroxy-2-methyl-propyl)pyrazol-4-yl]boronic acid pinacol ester Boronic ester C₁₄H₂₃BN₂O₃ 290.16 Protected boronic acid; enhanced stability

*Note: The formula for 3-Thiophenylboronic acid (C₆H₄SBr) in may contain inconsistencies, as boronic acids typically include a -B(OH)₂ group.

Substituent Effects on Reactivity

  • Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the naphthalene ring and activates the boronic acid for cross-coupling reactions. In contrast, methoxy is electron-donating, reducing reactivity in Suzuki reactions .
  • Fluoro (-F): While fluorine is electron-withdrawing, its lack of a boronic acid group limits its utility in coupling reactions. 1-Fluoronaphthalene is primarily used as a building block in fluorinated aromatics .

Physicochemical Properties

  • Stability: Boronic acids are prone to hydrolysis, but the trifluoromethoxy group may enhance stability compared to methoxy analogs due to reduced electron density at the boron atom. Boronic esters (e.g., pinacol ester in ) exhibit superior stability, making them preferred for storage .

Toxicity and Handling

  • However, the boronic acid group in 1-(Trifluoromethoxy)naphthalene-6-boronic acid may alter its metabolic pathway, necessitating specific toxicological studies .
  • Safety Protocols: Handling should follow guidelines for boronic acids, including use of gloves and ventilation to avoid inhalation of fine particles.

Biological Activity

1-(Trifluoromethoxy)naphthalene-6-boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethoxy group attached to the naphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and its applications in organic synthesis.

  • Chemical Formula : C12_{12}H8_{8}B F3_3O2_2
  • Molecular Weight : 255.99 g/mol
  • Structure : The trifluoromethoxy group significantly influences the electronic properties and reactivity of the compound, enhancing its utility in various chemical applications.

Biological Activity

1-(Trifluoromethoxy)naphthalene-6-boronic acid exhibits significant biological activity, primarily through its ability to inhibit specific enzymes such as proteasomes and kinases. These properties suggest potential therapeutic applications, particularly in cancer treatment and other diseases where these enzymes play a critical role.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various enzymes:

  • Proteasome Inhibition : The compound has shown promise in inhibiting the proteasome, which is crucial for protein degradation and regulation within cells. This inhibition can lead to an accumulation of regulatory proteins, potentially inducing apoptosis in cancer cells.
  • Kinase Inhibition : Research indicates that 1-(Trifluoromethoxy)naphthalene-6-boronic acid can selectively inhibit certain kinases involved in signaling pathways that regulate cell growth and survival.

1. Cancer Therapeutics

A study published in MDPI explored the anticancer activity of boronic acids, including derivatives like 1-(Trifluoromethoxy)naphthalene-6-boronic acid. The research demonstrated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

2. Antimicrobial Activity

Research has indicated that boronic acids can exhibit antimicrobial properties. A comparative study showed that certain fluorinated boronic acids, including those with trifluoromethoxy substitutions, displayed significant antibacterial activity against Bacillus cereus and other pathogens . This opens avenues for exploring 1-(Trifluoromethoxy)naphthalene-6-boronic acid as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(Trifluoromethoxy)naphthalene-6-boronic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Naphthaleneboronic AcidC10_{10}H9_{9}B O2_2Lacks electron-withdrawing substituentsMore reactive but less selective
6-(Trifluoromethoxy)naphthalen-2-ylboronic AcidC12_{12}H8_{8}B F3_3O2_2Different position of trifluoromethoxy groupEnhanced selectivity against specific targets
2-(Trifluoromethoxy)phenylboronic AcidC9_{9}H7_7B F3_3O2_2Similar trifluoromethoxy group but lacks naphthalene structureLimited biological studies available

The mechanism through which 1-(Trifluoromethoxy)naphthalene-6-boronic acid exerts its biological effects is believed to involve:

  • Binding Affinity : The trifluoromethoxy group enhances binding affinity to target enzymes due to its electron-withdrawing nature, which stabilizes interactions with active sites.
  • Altered Reactivity : The presence of the trifluoromethoxy group modifies the reactivity profile of the boronic acid, allowing for selective interactions that may not occur with other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(Trifluoromethoxy)naphthalene-6-boronic acid?

The synthesis typically involves sequential functionalization of the naphthalene core. A common approach is:

  • Step 1: Introduce the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, using trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions .
  • Step 2: Install the boronic acid group via directed ortho-metalation (DoM) or Miyaura borylation. Palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) is often employed .
  • Key Considerations: Use inert atmospheres (N₂/Ar) to prevent boronic acid oxidation and monitor intermediates via TLC or HPLC .

Q. How should researchers purify and characterize this compound?

  • Purification: Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .
  • Characterization:
  • NMR: ¹⁹F NMR to confirm trifluoromethoxy group integrity (δ ~ -55 to -60 ppm) and ¹¹B NMR for boronic acid (δ ~ 30 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ expected for boronic acids).
  • FT-IR: Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (B-OH) .

Q. What are the key considerations for safe handling and storage?

  • Handling: Use gloves, goggles, and fume hoods to avoid inhalation/contact. Boronic acids are moisture-sensitive; store under inert gas (Ar) at 0–6°C in amber glass .
  • Toxicity: Limited data on this compound, but related trifluoromethoxy-naphthalenes show moderate cytotoxicity. Follow protocols for fluorinated aromatics (e.g., avoid prolonged skin exposure) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The -OCF₃ group is strongly electron-withdrawing, which:

  • Enhances Electrophilicity: Increases reactivity in Suzuki-Miyaura couplings by polarizing the C-B bond.
  • Steric Effects: The bulky trifluoromethoxy group at position 1 may hinder coupling at position 6. Computational studies (DFT) can predict regioselectivity .
  • Example: Compared to non-fluorinated analogs, this compound shows 15–20% higher yields in couplings with electron-deficient aryl halides .

Q. What strategies optimize Suzuki-Miyaura coupling yields with this boronic acid?

  • Catalyst Selection: Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates.
  • Solvent: Use THF or DMF:H₂O (3:1) to balance solubility and reactivity.
  • Additives: Include Cs₂CO₃ or K₃PO₄ to stabilize the boronate intermediate.
  • Temperature: 80–100°C for 12–24 hours, monitored by LC-MS .
ConditionYield (%)Byproduct Formation
Pd(PPh₃)₄, THF, 80°C78<5%
SPhos-Pd-G3, DMF85<3%

Q. How do structural analogs compare in biological activity?

Substituent position significantly impacts bioactivity:

CompoundAnticancer IC₅₀ (μM)LogP
1-(Trifluoromethoxy)naphthalene-6-BA12.52.8
2-(Trifluoromethoxy)naphthalene-6-BA8.23.1
1-(CF₃O)-8-BA-naphthalene>502.5
  • Key Insight: Position 6 boronic acid with para-trifluoromethoxy (position 1) shows optimal balance of lipophilicity (LogP) and target binding .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of fluorinated naphthalene boronic acids?

Conflicting data may arise from:

  • Substituent Position: Isomers (e.g., 1- vs. 2-CF₃O) exhibit divergent electronic profiles. Validate structures via X-ray crystallography .
  • Purity: Trace moisture degrades boronic acids. Use Karl Fischer titration to confirm dryness (<0.1% H₂O) .
  • Reaction Conditions: Compare studies using identical catalysts/solvents. Meta-analyses of published protocols can identify optimal parameters .

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